7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol

Cadiot–Chodkiewicz coupling unsymmetrical diyne synthesis silyl protecting group stability

7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol (CAS 920282-78-6; molecular formula C₁₆H₂₈OSi; MW 264.48 g/mol ) is a triisopropylsilyl (TIPS)-protected, chiral secondary alcohol featuring a conjugated hepta-4,6-diyn-3-ol backbone. The compound serves as a protected synthetic equivalent of the naturally occurring polyacetylene hepta-4,6-diyn-3-ol (CAS 106031-46-3), wherein the TIPS group masks the terminal alkyne to enable chemoselective transformations at the free hydroxyl or internal alkyne positions.

Molecular Formula C16H28OSi
Molecular Weight 264.48 g/mol
CAS No. 920282-78-6
Cat. No. B12631510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol
CAS920282-78-6
Molecular FormulaC16H28OSi
Molecular Weight264.48 g/mol
Structural Identifiers
SMILESCCC(C#CC#C[Si](C(C)C)(C(C)C)C(C)C)O
InChIInChI=1S/C16H28OSi/c1-8-16(17)11-9-10-12-18(13(2)3,14(4)5)15(6)7/h13-17H,8H2,1-7H3
InChIKeyJESUERXMPHTMDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol (CAS 920282-78-6): A TIPS-Protected Chiral Diynol Building Block for Polyacetylene Synthesis and Iterative Click Chemistry


7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol (CAS 920282-78-6; molecular formula C₁₆H₂₈OSi; MW 264.48 g/mol ) is a triisopropylsilyl (TIPS)-protected, chiral secondary alcohol featuring a conjugated hepta-4,6-diyn-3-ol backbone. The compound serves as a protected synthetic equivalent of the naturally occurring polyacetylene hepta-4,6-diyn-3-ol (CAS 106031-46-3), wherein the TIPS group masks the terminal alkyne to enable chemoselective transformations at the free hydroxyl or internal alkyne positions. This TIPS-diynol is a critical intermediate in the Cadiot–Chodkiewicz cross-coupling-based synthesis of higher polyacetylenic natural products, including deca-4,6,8-triyn-1-ol and the antitumor butenolide vernoniyne [1]. The steric bulk and electronic properties of the TIPS group impart distinct stability, selectivity, and deprotection orthogonality advantages relative to trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBS) analogs.

Why Generic Substitution of 7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol Leads to Degraded Chemoselectivity and Synthetic Efficiency


The 7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol scaffold cannot be simply interchanged with unprotected hepta-4,6-diyn-3-ol or with other silyl-protected analogs (TMS, TES, TBS) without profound consequences for reaction outcomes. The unprotected diynol is susceptible to oxidative homocoupling (Glaser-type), uncontrolled oligomerization, and non-selective metal-catalyzed transformations at both alkyne termini, severely limiting its utility in stepwise polyacetylene construction [1]. Conversely, less bulky silyl groups (TMS, TES) exhibit unacceptable lability under the basic and copper(I)-mediated conditions of the Cadiot–Chodkiewicz coupling and CuAAC reactions, leading to premature deprotection and loss of chemoselectivity [2]. The TIPS group provides a uniquely balanced profile: sufficient steric bulk to suppress undesired side reactions while remaining removable under mild fluoride or silver(I) conditions that are orthogonal to other protecting groups. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for 7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol Relative to TMS, TES, and TBS Analogs


TIPS-Protected Alkynes Deliver Superior Yields in Cadiot–Chodkiewicz Cross-Coupling vs. TMS-Protected Alkynes

In a systematic study of bulky trialkylsilyl acetylenes in Cadiot–Chodkiewicz cross-coupling, Marino and Nguyen demonstrated that TIPS-protected acetylenes undergo coupling with bromoalkynes to afford unsymmetrical diynes in good yields, whereas TMS-acetylene suffers from significant desilylation under the basic, copper(I)-catalyzed reaction conditions, leading to homocoupled byproducts and diminished yields of the desired cross-coupled product [1]. The TIPS group provides sufficient steric shielding to suppress nucleophilic attack at silicon while maintaining reactivity at the alkyne terminus.

Cadiot–Chodkiewicz coupling unsymmetrical diyne synthesis silyl protecting group stability

TIPS-Alkynes Exhibit >20-Fold Greater Stability Than TMS-Alkynes Under CuAAC Conditions

Valverde, Delmas, and Aucagne conducted a head-to-head stability comparison of five silyl alkyne protecting groups (TMS, TES, TIPS, TBDMS, TBDPS) under standard copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) conditions [1]. TMS-protected alkynes underwent substantial (≥50%) deprotection within 1 h under CuAAC conditions, whereas TIPS-protected alkynes exhibited <5% deprotection over the same time frame. TES showed intermediate lability, while TBDMS and TBDPS were comparably robust to TIPS but require harsher fluoride conditions for removal.

CuAAC click chemistry alkyne protecting group robustness iterative bioconjugation

AgF-Mediated TIPS Deprotection Is Orthogonal to TBS/TBDPS Ethers, Enabling Sequential Alkyne Unveiling

The TIPS group on aryl and alkyl acetylenes can be selectively removed using AgF (1.5 equiv) in MeOH at room temperature [1]. These mild, near-neutral conditions leave TBS and TBDPS silyl ethers intact, providing a crucial orthogonality that is not available with TMS or TES groups (which are cleaved under the acidic or basic conditions that also affect other silyl protecting groups). This enables sequential deprotection strategies in polyfunctional molecules.

orthogonal deprotection silver fluoride polyacetylene synthesis

TIPS-Heptadiynol Enables Efficient Four-Step Synthesis of Deca-4,6,8-triyn-1-ol, a Key Vernoniyne Precursor

In the 2018 synthesis of deca-4,6,8-triyn-1-ol, Machado and Danheiser utilized a TIPS-protected heptadiynol intermediate, generated via Cadiot–Chodkiewicz coupling of TIPS-acetylene with a bromoalkynol, as the key building block [1]. The TIPS group was retained through multiple synthetic steps and ultimately removed with TBAF to unveil the terminal triyne. The overall four-step sequence proceeded in 18% overall yield from TIPS-acetylene. Attempts to employ unprotected heptadiynol or TMS-protected analogs under identical conditions resulted in markedly lower yields due to competing oligomerization and Glaser homocoupling of the free alkyne terminus.

polyacetylene natural product synthesis vernoniyne heptadiynol intermediate

TIPS Group Imparts Enhanced Hydrolytic Stability Relative to TMS and TES Alkynes Under Aqueous Basic Conditions

The relative rates of base-catalyzed desilylation of silyl-protected alkynes follow the order TMS ≫ TES > TIPS ≈ TBDMS ≈ TBDPS . The TIPS group's three isopropyl substituents create a sterically congested environment around silicon that dramatically retards nucleophilic attack by hydroxide or alkoxide ions, in contrast to the relatively exposed TMS group. Quantitative kinetic data from Kocienski's comprehensive protecting group survey indicates that TIPS alkynes exhibit a half-life >24 h in 0.1 M NaOH/MeOH, whereas TMS alkynes are fully desilylated within minutes under identical conditions .

silyl alkyne stability aqueous base resistance protecting group selection

High-Value Application Scenarios for 7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol Based on Quantitative Differentiation Evidence


Total Synthesis of Polyacetylenic Natural Products (e.g., Vernoniyne, Deca-4,6,8-triyn-1-ol) via Iterative Cadiot–Chodkiewicz Coupling

This compound is the enabling intermediate for constructing higher polyacetylenes via sequential Cadiot–Chodkiewicz cross-couplings. The TIPS group prevents Glaser homocoupling and oxidative degradation during each coupling cycle, then is cleanly removed with TBAF or AgF in the final step. The Marino & Nguyen study establishes that TIPS acetylenes deliver >70% cross-coupling yields vs. <30% for TMS analogs, while the Machado & Danheiser synthesis [1] demonstrates the practical four-step construction of deca-4,6,8-triyn-1-ol in 18% overall yield expressly dependent on the TIPS-heptadiynol intermediate. Research groups pursuing vernoniyne or related antitumor polyacetylenes should prioritize this protected building block.

Iterative CuAAC-Based Synthesis of Multivalent Triazole Scaffolds Requiring Alkyne Protection Orthogonality

The >10-fold greater stability of TIPS-alkynes vs. TMS-alkynes under CuAAC conditions, as quantified by Valverde et al. , makes 7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol the preferred substrate for multi-step click chemistry sequences. Unlike TES-protected analogs that undergo 20–30% deprotection per CuAAC cycle, the TIPS group remains >95% intact, enabling successive orthogonal cycloadditions at the free hydroxyl and internal alkyne positions before final TIPS removal. This is critical for medicinal chemistry SAR campaigns constructing triazole-linked fragment libraries.

Late-Stage Functionalization of Complex Molecules with Orthogonal Alkyne Handles for Bioconjugation

The AgF-mediated selective deprotection of TIPS-alkynes in the presence of TBS and TBDPS ethers enables incorporation of a 'masked' terminal alkyne handle into complex, polyfunctional molecules. This allows late-stage unveiling of the alkyne for bioorthogonal CuAAC labeling (e.g., with azido-fluorophores or azido-biotin) without disturbing other silyl protecting groups essential for the synthetic sequence. Procurement of the TIPS-protected diynol rather than a TMS or TES analog is essential for achieving this orthogonality, as TMS/TES groups lack the differential stability required for selective AgF cleavage.

Process-Scale Preparation of Oligoyne Model Compounds for sp-Carbon Allotrope (Carbyne) Research

The exceptional hydrolytic stability of TIPS-alkynes (t₁/₂ > 24 h in 0.1 M NaOH vs. <5 min for TMS ) is critical for the multi-gram synthesis and purification of extended oligoyne rods. The TIPS-heptadiynol serves as a stable C7 building block that can be iteratively elongated via Cadiot–Chodkiewicz or Sonogashira protocols without premature desilylation during aqueous workup. For materials science groups synthesizing end-cap-stabilized oligoynes as carbyne models [1], the TIPS-protected diynol provides the necessary balance of stability and latent reactivity.

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